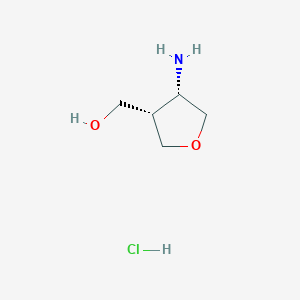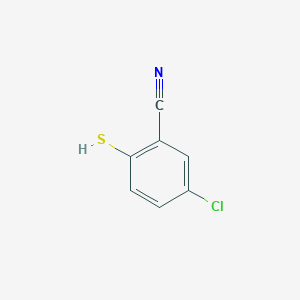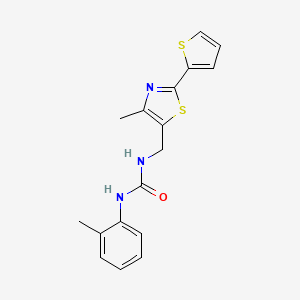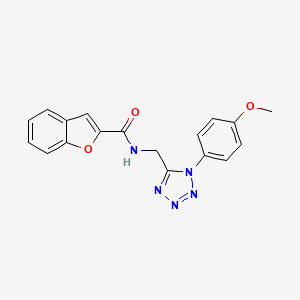
4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a quinoline moiety attached to a pyrrolidine ring, which is further functionalized with a hydroxy group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of quinoline-2-carboxylic acid with a suitable pyrrolidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts, such as molecular iodine or nano ZnO, can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions with alcohols or amines, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, dehydrating agents like thionyl chloride.
Major Products:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of esters or amides.
科学研究应用
4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
作用机制
The mechanism of action of 4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. The pyrrolidine ring can interact with enzyme active sites, modulating their activity. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in the position and nature of functional groups.
Pyrrolidine-2-carboxylic acid derivatives: These compounds have a similar pyrrolidine ring but lack the quinoline moiety.
Uniqueness: 4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of the quinoline and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and material science .
属性
IUPAC Name |
4-hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-10-7-13(15(20)21)17(8-10)14(19)12-6-5-9-3-1-2-4-11(9)16-12/h1-6,10,13,18H,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTLPZKLLRRSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=NC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine](/img/structure/B2720238.png)


![N-(2-ethoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2720243.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-6-ethoxy-N-methylpyridine-3-carboxamide](/img/structure/B2720249.png)

![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2720254.png)
![3,5-dimethyl-4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-sulfonyl}-1,2-oxazole](/img/structure/B2720255.png)
![3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2720256.png)
